Scutellarin methylester
Description
Contextualization within Natural Product Chemistry and Flavonoid Research
Scutellarin (B1681692) methylester belongs to the flavonoid class of natural products. medchemexpress.commedchemexpress.com Flavonoids are a diverse group of plant secondary metabolites known for their characteristic three-ring phenolic structure and are widely studied for their various biological activities. nih.gov The investigation of scutellarin methylester is a part of the broader effort to understand the chemical diversity and potential applications of flavonoids. Natural products, including flavonoids, have historically been a significant source of new therapeutic agents, and research into compounds like this compound continues this tradition. researchgate.net
Derivation and Significance of this compound as a Modified Flavonoid
This compound is a derivative of scutellarin, a naturally occurring flavonoid glycoside. medchemexpress.comglpbio.com It is specifically the methyl ester of scutellarin, meaning a methyl group has been added to the glucuronic acid moiety of the parent compound. guidechem.com This modification can be achieved through semi-synthesis from scutellarin. researchgate.net The significance of this modification lies in its potential to alter the physicochemical properties of the parent compound, which can, in turn, influence its biological activity and pharmacokinetic profile. The derivatization of natural products is a common strategy in medicinal chemistry to optimize lead compounds. researchgate.net Research has been conducted to create further derivatives of this compound, such as carbamate (B1207046) prodrugs, to enhance properties like aqueous solubility and in vitro stability. researchgate.net
Historical and Botanical Context of Parent Compounds (e.g., Scutellaria and Erigeron genera)
The parent compound, scutellarin, is found in plants belonging to the Scutellaria (skullcap) and Erigeron (fleabane) genera. icm.edu.pl
The genus Scutellaria, part of the mint family (Lamiaceae), comprises approximately 360 species with a near-worldwide distribution, primarily in temperate regions. nih.govwikipedia.org Various species of Scutellaria have a long history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM). nih.govwikipedia.org For instance, the root of Scutellaria baicalensis (Baikal skullcap) has been used for centuries to treat a range of ailments. nih.govresearchgate.net The genus is rich in flavonoids, with over 295 compounds having been isolated from it. brieflands.com
The genus Erigeron, a large genus in the composite family (Asteraceae), has a cosmopolitan distribution, with the highest diversity in North America. wikipedia.org Erigeron breviscapus, a traditional Chinese medicine, is a known source of scutellarin and its methylester. medchemexpress.comglpbio.comguidechem.com Historically, some Erigeron species were recognized for their rapid spread and have been the subject of ecological studies since the 18th century. pensoft.net
The following table provides a summary of the key characteristics of this compound:
| Property | Value |
| Chemical Formula | C22H20O12 medchemexpress.comguidechem.com |
| Molecular Weight | 476.39 medchemexpress.comguidechem.com |
| Appearance | Light yellow to yellow solid medchemexpress.com |
| Botanical Source | Erigeron breviscapus medchemexpress.comglpbio.com |
| Compound Type | Flavonoid medchemexpress.comphytopurify.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIVUWPCHRNJLG-SXFAUFNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Scutellarin Methylester
Interplay with Key Cellular Signaling Pathways
Scutellarin (B1681692) methylester influences several critical signaling cascades within the cell, leading to its observed pharmacological effects. These pathways are integral to processes such as inflammation, cell survival, proliferation, and stress responses.
Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38, JNK, ERK)
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cellular responses to a variety of external stimuli. This family includes p38 MAPKs, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs). assaygenie.com Scutellarin and its derivatives have been shown to modulate these cascades. For instance, scutellarin can inhibit the phosphorylation of p38 and JNK in lipopolysaccharide (LPS)-induced microglial cells, without affecting ERK1/2 phosphorylation. nih.gov This inhibition of p38 and JNK signaling contributes to its anti-inflammatory effects. nih.govfrontiersin.org In some contexts, scutellarin has been observed to augment the ERK1/2 signaling pathway while inhibiting p38 and JNK, promoting a shift towards anti-inflammatory M2 microglia polarization. researchgate.net
Nuclear Factor-kappa B (NF-κB) Pathway Regulation
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammatory and immune responses. nih.gov Scutellarin methylester's parent compound, scutellarin, has been demonstrated to inhibit the NF-κB signaling pathway. frontiersin.orgselleckchem.com It achieves this by preventing the degradation of the inhibitor of NF-κB (IκBα) and the subsequent activation of the IKK complex. nih.gov This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of pro-inflammatory genes. nih.govselleckchem.com Studies have shown that scutellarin can suppress the phosphorylation of IκBα, a critical step in NF-κB activation. nih.gov
Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Signaling Axis
The PI3K/Akt signaling pathway is vital for regulating cell survival, growth, and proliferation. Scutellarin has been shown to modulate this pathway in various cell types. mdpi.commdpi.comresearchgate.net It can downregulate the levels of proteins and genes associated with the PI3K/Akt axis, which may contribute to its anti-fibrotic effects. mdpi.com In the context of glioma, scutellarin has been found to repress the PI3K-Akt signaling pathway, leading to decreased cell proliferation and migration. frontiersin.orgresearchgate.net Conversely, in some neuroprotective models, scutellarin has been shown to enhance the phosphorylation of PI3K and Akt, promoting neuronal survival. mdpi.com This suggests that the effect of scutellarin on the PI3K/Akt pathway may be context-dependent.
STAT3/Girdin/Akt Signaling Pathway Modulation
The STAT3/Girdin/Akt signaling pathway is implicated in cancer cell migration and invasion. Scutellarin has been found to down-regulate this pathway in hepatocellular carcinoma (HCC) cells. chemsrc.comchemfaces.com By reducing the expression of STAT3 and Girdin, and subsequently decreasing the phosphorylation of STAT3 and Akt, scutellarin can inhibit HCC cell migration and invasion. chemfaces.com
Nrf2/Antioxidant Response Element (ARE) Pathway Activation
The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Scutellarin has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes. researchgate.net It promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. researchgate.netmedsci.org This leads to increased expression of enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase, thereby enhancing the cell's antioxidant capacity. researchgate.netresearchgate.net
NOD-like Receptor Pyrin Domain-containing 3 (NLRP3) Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β. nih.gov Scutellarin has been demonstrated to inhibit the activation of the NLRP3 inflammasome. researchgate.netnih.govfrontiersin.orgresearchgate.net It achieves this by reducing caspase-1 activation and the subsequent release of mature IL-1β in response to stimuli like ATP and nigericin. nih.govfrontiersin.org This inhibitory effect on the NLRP3 inflammasome contributes significantly to the anti-inflammatory properties of scutellarin. frontiersin.org
Notch Signaling Pathway Interactions
This compound, a derivative of the flavonoid scutellarin, has been shown to interact with the Notch signaling pathway, a critical system for cell-to-cell communication that governs various cellular processes. nih.govwikipedia.org The Notch pathway is integral to embryonic development, and its dysregulation is implicated in several diseases, including cancer. wikipedia.orgnih.gov
Research indicates that scutellarin can regulate the Notch pathway, thereby influencing the migration and morphological changes of activated microglia, which are key immune cells in the central nervous system. nih.govchemsrc.com In the context of experimentally induced cerebral ischemia in rats, scutellarin treatment led to a noticeable reduction in the expression of Notch-1 in activated microglia. nih.gov This suggests a potential mechanism by which this compound may exert its effects in neurological conditions involving microglial activation. The Notch signaling cascade involves Notch receptors (NOTCH1-4 in mammals) and their ligands. wikipedia.org The binding of a ligand to a receptor initiates a cleavage event, releasing the Notch intracellular domain (NICD). wikipedia.orgnih.gov The NICD then translocates to the nucleus and modulates gene expression. wikipedia.org Studies have shown that inhibiting γ-secretase, an enzyme responsible for cleaving Notch-1 to produce NICD, can suppress microglial activation. nih.gov
The interaction of scutellarin with the Notch pathway highlights its potential to modulate cellular functions such as migration, proliferation, and phagocytosis, which are regulated by this signaling system. nih.gov
Toll-Like Receptor 4 (TLR4)/MyD88 Pathway Modulation
This compound has been found to modulate the Toll-Like Receptor 4 (TLR4)/MyD88 signaling pathway, a key component of the innate immune system. TLR4 is a receptor that recognizes pathogens and triggers an inflammatory response. frontiersin.orgnih.gov This pathway is activated by various stimuli, leading to the production of inflammatory cytokines. researchgate.net
The TLR4 signaling cascade can proceed through a MyD88-dependent pathway. researchgate.net Upon activation, TLR4 recruits the adapter protein MyD88, which in turn initiates a series of events that lead to the activation of the transcription factor NF-κB. frontiersin.orgresearchgate.net NF-κB then moves to the nucleus to promote the expression of genes involved in inflammation. researchgate.net
Studies have demonstrated that scutellarin and its related compounds can influence this pathway. For instance, scutellarein (B1681691), a metabolite of scutellarin, has been shown to suppress NF-κB mediated luciferase activity that is highly increased by the overexpression of TRIF, a TLR4 adaptor molecule. koreamed.org This suggests that this compound may exert anti-inflammatory effects by interfering with the TLR4/MyD88 pathway. Furthermore, other natural compounds have been shown to protect against lipopolysaccharide (LPS)-induced injury through the TLR4/MyD88 signaling pathway. mdpi.com
Enzyme Activity Modulation
Inhibition of Specific Enzyme Targets (e.g., MMPs, CYP3A)
This compound has demonstrated inhibitory effects on specific enzyme targets, notably Matrix Metalloproteinases (MMPs) and Cytochrome P450 3A (CYP3A).
Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in the degradation of the extracellular matrix, a process crucial for tissue remodeling, but also implicated in pathological conditions like cancer metastasis. mdpi.com Some natural compounds can inhibit MMPs by chelating the zinc ion within their catalytic domain. mdpi.com While direct studies on this compound's effect on MMPs are emerging, related compounds like apigenin-7-glucuronide have been shown to inhibit MMPs. glpbio.com
Cytochrome P450 3A (CYP3A): The CYP3A family of enzymes, including CYP3A4 and CYP3A5, plays a significant role in the metabolism of a wide range of drugs. nih.govtaylorandfrancis.com Inhibition of these enzymes can lead to drug-drug interactions, potentially causing adverse effects or treatment failure. taylorandfrancis.com Studies have shown that scutellarin significantly inhibits the expression and activity of CYP3A4 and CYP3A5 both in vitro and in vivo. nih.govtaylorandfrancis.com This inhibition appears to be mediated through the pregnane (B1235032) X receptor (PXR). benthamscience.com Specifically, scutellarin down-regulates CYP3A4 through PXR. benthamscience.com
The table below summarizes the inhibitory effects of scutellarin on these enzymes.
| Enzyme Target | Effect of Scutellarin | Investigated Model | Reference |
| CYP3A4 | Significant inhibition of expression and activity | In vitro (Chang liver cells) and in vivo | nih.gov |
| CYP3A5 | Significant inhibition of expression | In vitro (Chang liver cells) and in vivo | nih.gov |
Activation of Relevant Enzyme Functions (e.g., eNOS expression)
In contrast to its inhibitory actions, this compound can also activate certain enzyme functions, a notable example being the expression of endothelial nitric oxide synthase (eNOS). eNOS is an enzyme that produces nitric oxide (NO), a critical molecule for maintaining vascular health and regulating blood pressure. polyu.edu.hk
Research has shown that scutellarin can increase the expression of eNOS. chemsrc.compolyu.edu.hk In a rat model of cerebral ischemia/reperfusion, scutellarin treatment was observed to upregulate eNOS expression. polyu.edu.hk Similarly, in hypercholesterolemic rats, scutellarin prevented the diet-induced reduction of eNOS gene expression. polyu.edu.hk This led to an increase in acetylcholine-induced nitrate/nitrite production, an indicator of NO synthesis, and improved vasorelaxation in aortic rings. polyu.edu.hk
The table below details the activating effect of scutellarin on eNOS expression.
| Enzyme Function | Effect of Scutellarin | Investigated Model | Key Findings | Reference |
| eNOS expression | Upregulation/Increased expression | Rat model of cerebral ischemia/reperfusion; Hypercholesterolemic rats | Prevented reduction of eNOS gene expression, increased NO production, and improved vasorelaxation. | polyu.edu.hk |
Regulation of Apoptotic Processes
Inhibition of Apoptosis-Inducing Factor (AIF) Pathway
This compound has been shown to regulate apoptotic processes, in part by inhibiting the Apoptosis-Inducing Factor (AIF) pathway. researchgate.net AIF is a mitochondrial protein that, upon certain cellular stress signals, translocates to the nucleus to induce chromatin condensation and large-scale DNA fragmentation, leading to a form of programmed cell death that is independent of caspases. researchgate.net
Studies investigating the effects of scutellarin in models of cerebral ischemia have provided evidence for its neuroprotective role through the inhibition of this pathway. researchgate.netscispace.com In rats subjected to transient focal brain ischemia, treatment with scutellarin significantly reduced the infarct volume and ameliorated neurological deficits. researchgate.net Mechanistically, scutellarin was found to inhibit the overactivation of poly (ADP-ribose) polymerase (PARP), a process that leads to NAD+ depletion and subsequent AIF translocation from the mitochondria to the nucleus. researchgate.net By preventing this translocation, scutellarin effectively reduces DNA fragmentation and subsequent cell death. researchgate.net
These findings suggest that the neuroprotective effects of scutellarin against brain ischemic injury-induced apoptosis are associated with the inhibition of PARP-dependent mitochondrial dysfunction and the subsequent AIF-mediated cell death pathway. researchgate.net
Modulation of Pro- and Anti-apoptotic Protein Expression (e.g., Bax, Bcl-2, Caspase-3)
Apoptosis, or programmed cell death, is a critical cellular process regulated by a balance between pro-apoptotic and anti-apoptotic proteins. Key players in this process include the Bcl-2 family of proteins (such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bax) and caspases, which are the executioners of apoptosis.
A study investigating a novel this compound-4'-Val-homo-Leu dipeptide conjugate (referred to as 5k) demonstrated its potent anti-apoptotic activity in PC12 cells subjected to hydrogen peroxide (H₂O₂)-induced injury. researchgate.net Pre-treatment with this conjugate led to a notable improvement in the expression of key apoptotic proteins. Specifically, the conjugate was found to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax and cleaved-caspase-3. researchgate.net This modulation shifts the cellular balance towards survival, thereby protecting the cells from apoptotic death induced by oxidative stress. researchgate.net
The mechanism involves the Bcl-2 family's control over the mitochondrial membrane's permeability. researchgate.net An increase in the Bcl-2/Bax ratio prevents the release of mitochondrial cytochrome c, which in turn blocks the activation of the caspase cascade, including the executioner caspase-3. researchgate.net The observed reduction in cleaved-caspase-3 levels by the this compound conjugate confirms its interference in this terminal phase of apoptosis. researchgate.net
Table 1: Effect of this compound Conjugate on Apoptotic Protein Expression in PC12 Cells
| Protein | Function | Effect of this compound Conjugate (5k) | Reference |
| Bax | Pro-apoptotic | Downregulation | researchgate.net |
| Bcl-2 | Anti-apoptotic | Upregulation | researchgate.net |
| Cleaved-Caspase-3 | Executioner of apoptosis | Downregulation | researchgate.net |
Cellular Phenotype Modulation (e.g., Microglial Polarization)
Information regarding the specific effects of this compound on the modulation of cellular phenotypes, such as the polarization of microglial cells, is not available in the referenced research. Studies have extensively focused on the parent compound, scutellarin, which has been shown to promote the transition of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. researchgate.net However, dedicated research on whether this compound shares this specific mechanism of action is currently lacking.
Synthetic Chemistry and Structural Modification of Scutellarin Methylester
Strategies for Synthesis of Scutellarin (B1681692) Methylester Derivatives
Various synthetic strategies have been developed to produce derivatives of scutellarin methylester, targeting improved drug-like properties. These approaches include conjugation with amino acids and peptides, modification with polyethylene (B3416737) glycol, and the synthesis of methylated analogues.
A prominent strategy to enhance the properties of this compound is through conjugation with amino acids and dipeptides. This approach aims to utilize amino acid transporters in the body to improve absorption.
A series of carbamate (B1207046) prodrugs of this compound have been prepared using starting materials like L-amino acid tert-butyl ester hydrochloride in the presence of bis(trichloromethyl) carbonate (BTC). researchgate.netchemfaces.com Similarly, 4'-L-amino acid derivatives have been synthesized to improve aqueous solubility and stability. nih.gov
Furthermore, novel this compound-4'-dipeptide conjugates have been designed and synthesized with the goal of exhibiting active transport characteristics. nih.govresearchgate.net These conjugates are engineered to be recognized by peptide transporters, such as PEPT1, potentially increasing their uptake. nih.govresearchgate.net For instance, the this compound-4'-Val-homo-Leu dipeptide conjugate was identified as a promising candidate due to its high permeability and uptake in cell-based models. nih.govresearchgate.net
Table 1: Properties of Selected this compound Amino Acid/Dipeptide Conjugates
| Conjugate | Key Finding | Reference |
|---|---|---|
| Scutellarin methyl ester-4'-Val-homo-Leu dipeptide (5k) | High apparent permeability coefficient (Papp A to B) of 1.95 ± 0.24 × 10⁻⁶ cm/s in Caco-2 cells. | nih.govresearchgate.net |
| Scutellarin methyl ester-4'-Val-homo-Leu dipeptide (5k) | High uptake of 25.47 μmol/mg/min in hPepT1-MDCK cells. | nih.govresearchgate.net |
| 4'-l-amino acid carbamate derivative (4g) | Permeability was 13 times higher than that of scutellarin, with a Papp value of 1.85 ± 0.29 × 10⁻⁶ cm/s. | researchgate.net |
| L-amino acid tert-butyl ester hydrochloride derivative (47) | Aqueous solubility of 426.5 μg/mL, significantly higher than scutellarin. | frontiersin.org |
Polyethylene glycol (PEG) modification, or PEGylation, is a widely used technique to improve the pharmaceutical properties of molecules. This strategy involves attaching PEG chains of varying molecular weights to the scutellarin structure, typically at the carboxyl group, to create esters. researchgate.netnih.gov
The primary advantage of PEGylation is a significant increase in water solubility. nih.govgoogle.com Studies have shown that highly water-soluble esters of scutellarin can be synthesized using PEGs of different molecular weights. nih.gov The process often involves reacting scutellarin or its methylester with a PEG derivative in a coupling system. google.com The resulting conjugates act as prodrugs, which are stable in buffer solutions but are designed to break down to release the active compound in plasma. nih.gov The molecular weight of the attached PEG chain is a critical factor, as it influences not only solubility and stability but also the absorption of the conjugate. nih.gov Research suggests that an optimal range for the PEG molecular weight is between 400 and 1000 Da for balancing yield, stability, and absorption. nih.gov
Table 2: Effect of PEG Modification on Scutellarin Properties
| Modification | Effect | Reference |
|---|---|---|
| Esterification with PEG (various molecular weights) | Greatly increased water solubility and achieved a desirable partition coefficient. | nih.gov |
| PEG Conjugation | Half-life (t1/2) in PBS buffer (pH 7.4) was over 12 hours. | nih.gov |
| PEG Conjugation | More rapid breakdown observed in plasma (t1/2 of 1.5-3 hours). | nih.gov |
| PEGylation (MW 200 to 1000 Da) | Enhanced absorption in rat intestine, but absorption decreased as PEG molecular weight increased. | nih.gov |
| Modification with mPEG (400-3000 Da) | Water solubility increased remarkably, reaching a maximum of 783.88 mg/mL. | researchgate.net |
Another synthetic approach involves the creation of methylated analogues of scutellarin. In the body, scutellarin is first hydrolyzed to its aglycone, scutellarein (B1681691), which is then metabolized into methylated forms. nih.govpolyu.edu.hk Inspired by this metabolic process, researchers have synthesized various methylated analogues of scutellarein via semi-synthetic methods to investigate their properties. nih.gov
The synthesis can start from scutellarin, which is hydrolyzed to yield scutellarein. researchgate.netmdpi.com Subsequently, specific hydroxyl groups on the scutellarein scaffold are methylated. For example, a practical method for the synthesis of 6-O-methyl-scutellarein, a major metabolite, has been developed. mdpi.com This multi-step process involves protecting various hydroxyl groups to selectively introduce a methyl group at the C-6 position. mdpi.com The synthesis of different methylated analogues allows for the exploration of how methylation at different positions affects the molecule's activity and physicochemical properties. nih.gov
Polyethylene Glycol (PEG) Modification
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of scutellarin analogues influences their biological activity. researchgate.net These studies provide insights for designing more potent and effective therapeutic agents.
SAR analyses of scutellarin derivatives have revealed several key findings. For methylated analogues, the position of the methyl group is critical. One study found that 6-O-methylscutellarein exhibited potent antithrombotic and antioxidant activities, suggesting the importance of the 6-O-methyl group. nih.gov
In the case of amino acid and dipeptide conjugates, the nature of the amino acid or peptide chain significantly impacts properties like cell permeability. researchgate.net For example, specific 4'-l-amino acid carbamate derivatives showed markedly higher permeability across Caco-2 cell monolayers compared to the parent scutellarin, with one derivative showing a 13-fold increase. researchgate.net This highlights that conjugation at the 4'-hydroxyl group can be an effective strategy to improve absorption.
Furthermore, the design of hybrid molecules has been explored. A series of scutellarein derivatives were synthesized by combining the scutellarein scaffold with pharmacophores from existing antiarrhythmic drugs, leading to compounds with potential antiarrhythmic activity. polyu.edu.hk The most promising compound from this series, 10e, demonstrated better antiarrhythmic activity than scutellarein itself. polyu.edu.hk These studies collectively indicate that modifications at the hydroxyl groups of the scutellarein backbone are well-tolerated and can be strategically used to enhance specific biological activities. nih.gov
Experimental Methodologies and Research Models in Scutellarin Methylester Studies
In Vitro Cellular Models
In vitro studies provide a foundational understanding of the cellular and molecular mechanisms of Scutellarin (B1681692) methylester and its derivatives. These models allow for controlled investigation into the compound's effects on specific cell types relevant to its therapeutic targets.
Neuronal and Glial Cell Lines (e.g., PC12, BV-2 Microglia)
Research has focused on developing conjugates of Scutellarin methylester to improve its therapeutic potential for conditions like hypoxic-ischemic encephalopathy (HIE). researchgate.net One notable study synthesized a series of this compound-4'-dipeptide conjugates, with this compound-4'-Val-homo-Leu dipeptide (referred to as 5k) emerging as a lead candidate. researchgate.net
Mechanistic studies using the PC12 cell line, a model for neuronal cells, demonstrated that pretreatment with this conjugate provided potent anti-oxidative and anti-apoptotic effects. researchgate.net Specifically, the conjugate led to a significant decrease in levels of malondialdehyde (MDA) and reactive oxygen species (ROS), which are markers of oxidative stress. researchgate.net Furthermore, it mitigated apoptosis induced by hydrogen peroxide (H₂O₂) by modulating the expression of key apoptotic proteins. researchgate.net
While direct studies on this compound in BV-2 microglia are limited, extensive research on its parent compound, scutellarin, provides context. Scutellarin has been shown to suppress the expression of proinflammatory mediators in lipopolysaccharide (LPS)-activated BV-2 cells, indicating potent anti-inflammatory properties relevant to neuroinflammation. researchgate.networldscientific.com This foundational knowledge on scutellarin suggests that derivatives like this compound are of interest for their potential to modulate microglial activation. worldscientific.com
Table 1: In Vitro Effects of this compound-4'-Val-homo-Leu Dipeptide on PC12 Cells
| Parameter | Model System | Key Findings | Reference |
|---|---|---|---|
| Anti-Oxidative Activity | H₂O₂-induced PC12 cells | Significant decrease in Malondialdehyde (MDA) and Reactive Oxygen Species (ROS) levels. | researchgate.net |
| Anti-Apoptotic Activity | H₂O₂-induced PC12 cells | Attenuation of apoptotic cell accumulation; modulation of Bcl-2, Bax, and cleaved-caspase-3 expression. | researchgate.net |
Cancer Cell Lines (e.g., HepG2)
Direct experimental research on the effects of this compound on cancer cell lines such as the human hepatocellular carcinoma cell line, HepG2, is not extensively documented in publicly available literature. However, studies have been conducted on various derivatives and prodrugs synthesized from this compound. For instance, certain 4'-L-amino acid derivatives of this compound have been synthesized and evaluated for improved stability and solubility. nih.gov
For context, the parent compound, scutellarin, has demonstrated inhibitory effects on HepG2 cells. nih.gov Research indicates that scutellarin can inhibit the proliferation of HepG2 cells and induce apoptosis. nih.gov Similarly, other natural product derivatives have been tested on HepG2 cells, showing that modifications like the addition of amino acid moieties can enhance antitumor activity compared to the parent compound. nih.gov These findings suggest a potential avenue for future research into the anticancer properties of this compound derivatives.
Endothelial and Fibroblast Cell Systems
Specific studies focusing on the direct effects of this compound on endothelial and fibroblast cell systems are limited. However, research into its parent compound, scutellarin, provides insight into the potential vascular effects. Scutellarin has been shown to protect human cardiac microvascular endothelial cells from hypoxia-reoxygenation injury. researchgate.net It has also been reported to promote the proliferation of endothelial cells. medchemexpress.com
Fibroblasts are recognized as essential for processes like angiogenesis, providing signals that drive the formation of vascular structures. medchemexpress.com The development of this compound conjugates is often aimed at improving treatment for ischemic conditions, where endothelial function is compromised. researchgate.net Therefore, endothelial cell models are highly relevant for evaluating the therapeutic potential of these derivatives in protecting against vascular dysfunction.
Macrophage Cell Lines (e.g., RAW264.7)
The RAW264.7 macrophage cell line is a standard in vitro model used to study inflammatory responses. researchgate.net While direct investigations of this compound on RAW264.7 cells are not widely published, studies have synthesized and evaluated related compounds. For example, 4′-l-amino acid carbamate (B1207046) derivatives of this compound were created and assessed for their physicochemical properties. researchgate.net
The rationale for investigating such compounds in macrophage models is often linked to the known anti-inflammatory activity of the parent flavonoid, scutellarin. researchgate.net Scutellarin has been shown to exert anti-inflammatory effects in activated microglia (the brain's resident macrophages), which are critical in neuroinflammatory diseases. researchgate.networldscientific.com This activity suggests that derivatives like this compound may also modulate macrophage function, a hypothesis that warrants investigation in models like the RAW264.7 cell line.
In Vivo Non-Human Animal Models
In vivo models are indispensable for validating the therapeutic potential of compounds under physiological conditions, bridging the gap between cellular studies and clinical application.
Rodent Models of Cerebral Ischemia/Reperfusion Injury (e.g., MCAO, HIE)
The neuroprotective characteristics of this compound derivatives have been evaluated in rodent models of cerebral ischemia. A key study utilized a rat pup model of hypoxic-ischemic encephalopathy (HIE) to assess the in vivo efficacy of the this compound-4'-Val-homo-Leu dipeptide conjugate (5k). researchgate.net
The results from this HIE model were significant. The administration of the conjugate was found to:
Significantly reduce cerebral infarction. researchgate.net
Alleviate related pathomorphological damage in the brain. researchgate.net
Ameliorate neurological deficits at 48 hours post-injury. researchgate.net
Decrease brain tissue loss at 4 weeks post-injury. researchgate.net
Mechanistically, the conjugate was shown to reduce the expression of amyloid precursor protein (APP) and β-site APP-converting enzyme-1 (BACE-1), which are involved in pathological processes following brain injury. researchgate.net
For comparison, the parent compound scutellarin has been extensively studied in the middle cerebral artery occlusion (MCAO) model in rats, a common model for focal cerebral ischemia. researchgate.networldscientific.com In these studies, scutellarin has been shown to reduce cerebral infarct volume and inhibit inflammatory and apoptotic pathways. researchgate.net The development of this compound conjugates aims to build upon these neuroprotective effects with improved pharmacokinetic properties. researchgate.net
Table 2: In Vivo Effects of this compound-4'-Val-homo-Leu Dipeptide in HIE Rat Model
| Parameter | Model System | Key Findings | Reference |
|---|---|---|---|
| Neuroprotection | Hypoxic-Ischemic Encephalopathy (HIE) in rat pups | Significantly reduced infarct size and pathomorphological damage. | researchgate.net |
| Neurological Function | HIE in rat pups | Ameliorated neurological deficits and reduced long-term brain tissue loss. | researchgate.net |
| Molecular Markers | HIE in rat pups | Decreased expression of Amyloid Precursor Protein (APP) and BACE-1. | researchgate.net |
Animal Models of Myocardial Fibrosis and Cardiovascular Injury
The therapeutic potential of scutellarin, the parent compound of this compound, in cardiovascular diseases has been extensively investigated using various animal models that mimic human conditions of myocardial fibrosis and injury. A common approach to induce myocardial fibrosis is the subcutaneous administration of isoproterenol (B85558) (ISO) in rats. mdpi.comnih.gov This model is used to assess the anti-fibrotic effects of scutellarin by evaluating cardiac function, pathological changes, and the expression of collagen types I and III. nih.gov Another established model is the permanent ligation of the left anterior descending (LAD) coronary artery in rats to induce myocardial infarction (MI), leading to long-term myocardial fibrosis and cardiac dysfunction. nih.gov In these MI models, scutellarin's effects on improving cardiac function and reducing interstitial fibrosis are evaluated over several weeks. nih.gov
Cardiovascular injury is also modeled through ischemia/reperfusion (I/R) injury in mice. nih.gov This is achieved by temporarily occluding a coronary artery, followed by reperfusion, which leads to cardiomyocyte apoptosis and cardiac dysfunction. nih.gov The protective effects of scutellarin against this type of injury are assessed by measuring cardiac function, infarct size, and markers of apoptosis. nih.gov Additionally, mouse models of type 2 diabetes, induced by a high-fat diet and streptozotocin (B1681764) (HFD/STZ), are employed to study diabetic cardiomyopathy and the cardioprotective effects of scutellarin in the context of metabolic disease. nih.gov
| Model Type | Inducing Agent/Method | Animal | Key Pathological Features | Assessed Effects of Scutellarin | Reference |
|---|---|---|---|---|---|
| Myocardial Fibrosis | Isoproterenol (Iso) | Rat | Fibrous tissue proliferation, increased collagen I and III | Improved cardiac function, reduced fibrosis | nih.gov |
| Myocardial Infarction | Left Anterior Descending (LAD) coronary artery ligation | Rat | Interstitial fibrosis, impaired cardiac function | Improved cardiac function, decreased interstitial fibrosis | nih.gov |
| Cardiovascular Injury (Ischemia/Reperfusion) | Temporary coronary artery occlusion | Mouse | Cardiomyocyte apoptosis, cardiac dysfunction | Ameliorated cardiac dysfunction and apoptosis | nih.gov |
| Diabetic Cardiomyopathy | High-Fat Diet/Streptozotocin (HFD/STZ) | Mouse | Cardiac complications from diabetes, oxidative damage | Reduced cellular damage and oxidative stress | nih.gov |
Models of Inflammation and Oxidative Stress (e.g., LPS-induced)
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce inflammatory and oxidative stress models to study the effects of compounds like scutellarin. mdpi.comresearchgate.netnih.gov In rats, LPS administration is used to create a model of depression characterized by neuroinflammation and microglia activation. nih.gov These studies assess the ability of scutellarin to ameliorate depressive-like behaviors by inhibiting the production of reactive oxygen species (ROS) and suppressing the activation of inflammatory pathways. researchgate.netnih.gov
In vitro, LPS is used to stimulate macrophage cell lines, such as RAW264.7, to induce an inflammatory response. mdpi.com This model is valuable for investigating the molecular mechanisms underlying the anti-inflammatory effects of various compounds. mdpi.com Similarly, in BV-2 microglial cells, LPS is used to induce an inflammatory state to study the anti-inflammatory effects of scutellarin in the context of neuroinflammation. researchgate.net The impact of scutellarin is often evaluated by measuring levels of inflammatory mediators and markers of oxidative stress. researchgate.net
Models of oxidative stress are also induced by other means, such as hydrogen peroxide (H2O2) in PC12 cells, to investigate the neuroprotective actions of scutellarin against cytotoxicity. chemfaces.com Furthermore, cerebral ischemia/reperfusion injury models in mice, which inherently involve oxidative stress, are used to evaluate the antioxidant effects of scutellarin. nih.gov
Models of Neoplastic Progression
The anti-tumor activities of scutellarin have been explored in various models of neoplastic progression. In vitro studies commonly utilize human cancer cell lines to assess the effects of scutellarin on cell viability, proliferation, and migration. For instance, ovarian cancer cell lines such as SKOV3, A2780, OVCAR3, and OVCAR8 are used to demonstrate scutellarin's ability to inhibit cancer cell growth and movement. nih.gov Similarly, glioma cell lines like U251 and LN229 are employed to study the impact of scutellarin on cell proliferation and apoptosis. nih.gov
To further validate in vitro findings, patient-derived ovarian cancer organoids serve as a more clinically relevant model. nih.gov These three-dimensional cultures help to confirm the therapeutic effects of scutellarin on tumor growth and viability. nih.gov
In vivo, xenograft models are crucial for evaluating the anti-tumor efficacy of scutellarin. For example, nude mice bearing subcutaneous tumors from breast cancer stem cells are used to show that scutellarin can reduce tumor growth and metastasis. nih.gov Another model involves inducing glioma in mice to test the effects of scutellarin on tumor progression and to elucidate the underlying signaling pathways. nih.gov The anti-cancer potential of scutellarin has also been investigated in acute myeloid leukemia (AML), where both in vitro and in vivo experiments have been conducted to confirm its therapeutic effects. frontiersin.org
| Cancer Type | Model | Key Findings for Scutellarin | Reference |
|---|---|---|---|
| Ovarian Cancer | SKOV3, A2780, OVCAR3, OVCAR8 cell lines; Patient-derived organoids | Inhibited proliferation and migration; Reduced organoid growth and viability | nih.gov |
| Glioma | U251 and LN229 cell lines | Inhibited cell proliferation; Induced apoptosis | nih.gov |
| Breast Cancer | Breast cancer stem cell xenograft in mice | Reduced tumor growth and lung metastasis | nih.gov |
| Acute Myeloid Leukemia (AML) | In vitro and in vivo models | Inhibited AML cell proliferation; Suppressed subcutaneous xenograft growth | frontiersin.org |
Advanced Analytical Techniques in Compound Evaluation (e.g., Mass Spectrometry, Flow Cytometry)
Advanced analytical techniques are indispensable for the qualitative and quantitative analysis of this compound and its parent compound, scutellarin, in various biological matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone for these evaluations. Ultra-high-performance liquid chromatography coupled with a quadrupole Orbitrap mass spectrometer (UHPLC-Q-Orbitrap-MS) is utilized for the qualitative analysis of scutellarin and related compounds in complex mixtures. mdpi.com For quantitative purposes, UHPLC coupled with a triple-quadrupole tandem mass spectrometer (UHPLC-TQ-MS/MS) provides high sensitivity and specificity. mdpi.com A sensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method has been developed for the determination of scutellarin in human plasma, demonstrating a low limit of quantification. nih.gov Furthermore, LC-MSn analysis is employed to identify scutellarin and its major metabolites in human urine. researchgate.net
Flow cytometry is another powerful tool used in scutellarin research, primarily for assessing cellular processes. It is employed to determine the rate of apoptosis in cells treated with scutellarin, for example, in H/R-induced H9c2 cells. nih.gov Flow cytometry is also used to analyze the cell cycle in cancer cells, such as glioma cells, to understand the anti-proliferative effects of scutellarin. nih.gov Moreover, this technique allows for the measurement of intracellular reactive oxygen species (ROS) and the analysis of DNA content in cancer cells, providing insights into the mechanisms of action of scutellarin. chemfaces.comsigmaaldrich.com
Computational and In Silico Approaches (e.g., Network Pharmacology, Molecular Docking)
Computational and in silico approaches, such as network pharmacology and molecular docking, are increasingly used to elucidate the complex mechanisms of action of this compound and its related compounds. Network pharmacology allows for the prediction of potential targets and signaling pathways. This approach has been used to investigate the shared mechanisms of scutellarin in treating conditions like angina pectoris and ischemic stroke by constructing protein-protein interaction (PPI) networks and performing enrichment analysis. researchgate.net Similarly, network pharmacology has been applied to explore the mechanisms of scutellarin in treating brain ischemia and acute myeloid leukemia (AML), identifying key signaling pathways such as JAK2/STAT3 and JNK/Caspase-3, respectively. frontiersin.orgnih.gov
Molecular docking simulations complement network pharmacology by predicting the binding interactions between a compound and its potential protein targets. For instance, docking studies have been conducted to analyze the interaction between scutellarin and its targets to support structure-activity analysis. chemfaces.com In the context of drug delivery, molecular docking has been used to understand the binding of this compound-dipeptide conjugates to transporters like PepT1. researchgate.netnih.gov These computational methods provide valuable insights that can guide further experimental validation. scielo.br
Future Directions and Research Gaps in Scutellarin Methylester Investigation
Elucidation of Novel Molecular Targets
A primary research imperative is the comprehensive identification of the molecular targets of Scutellarin (B1681692) methylester. The parent compound, Scutellarin, is known to modulate a wide array of signaling pathways implicated in inflammation, cancer, and cardiovascular diseases. nih.gov It exerts anti-inflammatory and antioxidant effects by inhibiting key pathways such as NF-κB, MAPK, and PI3K/Akt, and by activating the Nrf2/ARE antioxidant response. nih.govmdpi.com In oncology, Scutellarin has been shown to induce apoptosis and inhibit cell proliferation by affecting proteins like cyclins and cyclin-dependent kinases (CDKs). mdpi.com
A significant gap exists in understanding whether Scutellarin methylester interacts with these same targets and, more importantly, if the methyl esterification uncovers novel molecular interactions. Future research must systematically investigate the binding affinity and modulatory effects of this compound on these known pathways. Furthermore, unbiased screening approaches, such as proteomics and transcriptomics, are essential to uncover potentially unique targets that could explain any differences in bioactivity compared to the parent flavonoid. Identifying these targets is fundamental to elucidating its mechanism of action and guiding its therapeutic application.
Table 1: Potential Molecular Targets for Future this compound Research
| Category | Potential Molecular Targets | Known Role of Parent Scutellarin |
| Inflammatory Pathways | NF-κB, MAPK (p38, ERK, JNK), PI3K/Akt, NLRP3 Inflammasome | Inhibition of these pathways reduces pro-inflammatory cytokine expression (TNF-α, IL-1β, IL-6). nih.govresearchgate.net |
| Oxidative Stress Pathways | Nrf2/ARE, Reactive Oxygen Species (ROS) | Activation of Nrf2/ARE enhances endogenous antioxidant defenses; direct scavenging of ROS. nih.gov |
| Cancer-Related Pathways | Cyclin-Dependent Kinases (CDKs), Bax/Bcl-2, Caspases, TGF-β/Smad | Regulation of cell cycle progression, induction of apoptosis, and inhibition of fibrotic processes. nih.govmdpi.com |
| Neuroprotection | Amyloid Precursor Protein (APP), β-site APP-converting enzyme-1 (BACE-1) | Reduction in the expression of proteins associated with amyloid plaque formation. nih.gov |
Exploration of Combination Therapies
Given the complexity of diseases like cancer and neurodegenerative disorders, combination therapy is a cornerstone of modern medicine. The parent compound Scutellarin has been studied in conjunction with other drugs for treating cardiovascular diseases and for its potential to overcome drug resistance in cancer. taylorandfrancis.com For instance, studies have shown that when used with Edaravone, Scutellarin produces a more substantial reduction in cerebral infarct tissue area and inflammatory mediators than either drug alone. researchgate.net
A logical and critical future direction is to explore the synergistic potential of this compound in combination with established therapeutic agents. Research should focus on whether its use can lower the required dosage of conventional drugs, thereby reducing toxicity, or if it can enhance efficacy against resistant cell lines. Investigating its interactions with cytochrome P450 enzymes is also crucial, as the parent Scutellarin is known to inhibit CYP3A, which could lead to significant herb-drug interactions. taylorandfrancis.com Such studies are vital for positioning this compound within existing treatment paradigms.
Advanced Drug Delivery Systems for Optimized Efficacy
A significant challenge with Scutellarin is its poor oral bioavailability and low water solubility, which limits its clinical utility. taylorandfrancis.comfrontiersin.org The development of this compound is itself a step towards overcoming these limitations. Research has already demonstrated that creating conjugates from this compound, such as with dipeptides, can significantly improve permeability and cellular uptake. researchgate.netnih.gov For example, a this compound-4'-Val-homo-Leu dipeptide conjugate was shown to have a high apparent permeability coefficient in Caco-2 cell models and demonstrated potent neuroprotective activity. researchgate.netnih.gov
Future research must expand on these initial successes. The development of advanced drug delivery systems (DDS) represents a promising frontier. nih.govresearchgate.net Investigations should explore the encapsulation of this compound into various nanocarriers like liposomes, nanoparticles, or micelles. researchgate.net These advanced systems could offer controlled release, improved stability, and targeted delivery to specific tissues, thereby optimizing the compound's efficacy and pharmacokinetic profile. nih.govresearchgate.net Synthesizing and evaluating various amino acid derivatives to enhance solubility and stability is also a key area for continued investigation. frontiersin.orgresearchgate.net
Comprehensive Comparative Studies with Parent Scutellarin and Other Flavonoids
While this compound is being developed to improve upon the properties of Scutellarin, a direct and comprehensive comparative analysis is largely missing from the current body of research. Studies comparing Scutellarin to its primary metabolite, Scutellarein (B1681691), have revealed significant differences in their bioactivity, neuroprotective effects, and inhibitory capabilities on metabolic enzymes. nih.govplos.org For instance, Scutellarein generally exhibits stronger inhibition of UGT isoforms than Scutellarin and has shown more potent neuroprotective effects in models of ischemic injury. nih.govplos.org
A critical research gap is the lack of similar rigorous, side-by-side studies comparing this compound with both Scutellarin and Scutellarein. Such studies are essential to definitively quantify the advantages conferred by the methyl ester group. These investigations should include a full comparison of their pharmacokinetic profiles, bioavailability, antioxidant capacity, and efficacy in various disease models. Understanding the precise structure-activity relationships among these closely related flavonoids will be crucial for determining which compound is best suited for specific therapeutic applications.
Table 2: Comparative Data on Scutellarin and Scutellarein Highlighting Gaps for this compound
| Property/Effect | Scutellarin | Scutellarein | This compound |
| Description | Flavone glucuronide from Erigeron breviscapus. | Aglycone and primary metabolite of Scutellarin. nih.govnih.gov | Methyl ester derivative of Scutellarin. medchemexpress.com |
| Bioavailability (Oral, rats) | Low (~7-10.6%). taylorandfrancis.comfrontiersin.org | Higher than Scutellarin. plos.org | Data Lacking |
| Water Solubility | Low (14.4 µg/mL). frontiersin.org | Higher than Scutellarin (45.8 µg/mL). | Data Lacking (derivatives designed for improved solubility). frontiersin.org |
| Neuroprotective Effect | Protective against ischemic injury. plos.orgnih.gov | Exhibits heightened neuroprotective effects compared to Scutellarin. plos.org | Data Lacking (conjugates show neuroprotection). researchgate.netnih.gov |
| UGT Enzyme Inhibition | Weaker inhibitor. nih.gov | Stronger inhibitor, especially for UGT1A1. nih.gov | Data Lacking |
| Antioxidant Mechanism | Fe²⁺ chelation. researchgate.net | Radical adduct formation. researchgate.net | Data Lacking |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Scutellarin methylester in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of Scutellarin using methylating agents (e.g., diazomethane or methanol with acid catalysis). Purification is achieved via column chromatography or preparative HPLC, followed by structural validation using NMR (¹H/¹³C) and mass spectrometry (MS). Critical parameters include reaction temperature, solvent selection, and stoichiometric ratios to minimize byproducts .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) elucidates structural integrity. Purity is assessed via HPLC-UV or UPLC with gradient elution (e.g., C18 columns, acetonitrile/water mobile phase). Quantification requires calibration curves using certified reference standards .
Q. What are the critical parameters to monitor during this compound stability studies?
- Methodological Answer : Stability studies should evaluate degradation under varying pH, temperature, and light exposure. Accelerated stability testing (e.g., 40°C/75% relative humidity) combined with LC-MS analysis identifies degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic clearance). Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite identification via LC-MS/MS.
- Bioavailability enhancement : Use nanoformulations (liposomes, polymeric nanoparticles) or prodrug modifications .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Dose-response curves are modeled using nonlinear regression (e.g., four-parameter logistic equation). Statistical significance between groups is determined via one-way ANOVA followed by post hoc tests (e.g., Tukey’s HSD for multiple comparisons). EC₅₀/IC₅₀ values should be reported with 95% confidence intervals .
Q. How to design experiments to investigate this compound's synergistic effects with other compounds?
- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Fixed-ratio drug combinations (e.g., this compound + cisplatin) are tested in cell viability assays. Synergy is confirmed if CI < 1. Isobolographic analysis further validates interactions .
Q. What strategies optimize the bioavailability of this compound in preclinical models?
- Methodological Answer : Bioavailability can be enhanced through:
- Solubility improvement : Use cyclodextrin complexes or lipid-based carriers.
- Permeability enhancement : Co-administration with P-glycoprotein inhibitors.
- Pharmacokinetic studies : Monitor AUC and Cmax in rodent models after oral/IV administration .
Q. How to resolve contradictions in this compound's reported mechanisms across different cell lines?
- Methodological Answer : Mechanistic variability may stem from cell-specific signaling pathways (e.g., differential expression of target receptors). Validate findings using:
- CRISPR/Cas9 knockout models : Confirm target gene involvement.
- Multi-omics integration : Combine transcriptomics, proteomics, and phospho-kinase arrays to identify context-dependent pathways .
Methodological Best Practices
- Reproducibility : Document experimental protocols in detail, including reagent lot numbers, instrument calibration data, and software versions (e.g., GraphPad Prism for statistics) .
- Data Validation : Use orthogonal assays (e.g., Western blotting alongside flow cytometry for apoptosis detection) to confirm key findings .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines, report sample sizes (power analysis), and include randomization/blinding protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
